PSS-Octakis(dimethylsilyloxy) substituted
Overview
Description
PSS-Octakis(dimethylsilyloxy) substituted, also known as 1,3,5,7,9,11,13,15-Octakis(dimethylsilyloxy)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane or Octakis(dimethylsilyloxy)silsesquioxane, is a compound with the empirical formula C16H56O20Si16 and a molecular weight of 1017.97 g/mol . This compound is part of the silsesquioxane family, which are known for their cage-like structures and unique properties that make them useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-Octakis(dimethylsilyloxy) substituted typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in the presence of water and a catalyst, usually an acid or base . The resulting silanol groups then condense to form the silsesquioxane structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
PSS-Octakis(dimethylsilyloxy) substituted undergoes various chemical reactions, including:
Substitution Reactions: The dimethylsilyloxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The silicon atoms in the compound can undergo oxidation and reduction reactions, altering the oxidation state of silicon.
Hydrolysis: The compound can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silsesquioxanes, while hydrolysis and condensation can lead to the formation of siloxane networks .
Scientific Research Applications
PSS-Octakis(dimethylsilyloxy) substituted has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which PSS-Octakis(dimethylsilyloxy) substituted exerts its effects is primarily through its ability to form stable, three-dimensional networks. The silicon-oxygen bonds in the compound provide structural integrity and resistance to degradation. The compound can interact with various molecular targets, including proteins and other biomolecules, through its functional groups, facilitating its use in biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
- PSS-Octamethyl substituted
- PSS-Octavinyl substituted
- PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted
- PSS-Octaphenyl substituted
- PSS-Allyl-Heptacyclopentyl substituted
- PSS-Trisilanol-isooctyl substituted
- PSS-(3-Mercapto)propyl-Heptaisobutyl substituted
Uniqueness
PSS-Octakis(dimethylsilyloxy) substituted stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and the ability to form well-defined, cage-like structures. These characteristics make it particularly useful in applications requiring robust and durable materials .
Properties
IUPAC Name |
[3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H56O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h37-44H,1-16H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLUEMTVRPVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H56O20Si16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1018.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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